REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:12])[CH2:8][C:7]([C:10]#[N:11])([CH3:9])[CH2:6][C:4](=O)[CH2:3]1.[NH3:13]>CO>[CH3:1][C:2]1([CH3:12])[CH2:8][C:7]([CH2:10][NH2:11])([CH3:9])[CH2:6][CH:4]([NH2:13])[CH2:3]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CC(=O)CC(C1)(C)C#N)C
|
Name
|
isophorone imino nitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
steel
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirred in a pressure vessel under the pressure
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was produced
|
Type
|
CUSTOM
|
Details
|
obtained for 24 h at 25° C.
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
was then pumped at 400 ml/h, corresponding to an LHSV value of 2 h
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
through the reactor, which was filled with 160 ml of hydrogenation catalyst
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(CC(C1)(C)CN)N)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |